molecular formula C6H12N2O4 B13746240 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one CAS No. 23706-07-2

1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one

Cat. No.: B13746240
CAS No.: 23706-07-2
M. Wt: 176.17 g/mol
InChI Key: RLCNRJIGKFHYRP-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one is a chemically defined intermediate critical for research on Advanced Glycation Endproducts (AGEs). AGEs are irreversible adducts formed by the non-enzymatic glycation of proteins, lipids, and nucleic acids, and their accumulation is implicated in the pathophysiology of various age-related and chronic diseases , such as diabetes mellitus, atherosclerosis, Alzheimer's disease, and renal failure. This specific compound serves as a key precursor in the formation of imidazolone-type AGEs, which are generated from the reaction of reactive dicarbonyl species like methylglyoxal (MG) with arginine residues. Researchers utilize this compound as a standard or a building block to synthesize and quantify specific AGE structures, enabling the study of their formation kinetics, structural characteristics, and biological impacts . Its primary research value lies in elucidating the molecular mechanisms of glycation stress, developing diagnostic assays for AGE detection, and screening potential therapeutic agents designed to inhibit AGE formation or break AGE cross-links. By providing a well-characterized intermediate, this reagent facilitates advanced investigations into the role of protein glycation in disease progression and aging.

Properties

CAS No.

23706-07-2

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

1-(hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one

InChI

InChI=1S/C6H12N2O4/c1-11-4-5(12-2)8(3-9)6(10)7-4/h4-5,9H,3H2,1-2H3,(H,7,10)

InChI Key

RLCNRJIGKFHYRP-UHFFFAOYSA-N

Canonical SMILES

COC1C(N(C(=O)N1)CO)OC

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols with Carbonyl Compounds

  • Starting from 1,2-diaminoethane derivatives or amino alcohols , cyclization with carbonyl reagents such as phosgene, urea, or carbamoyl chlorides forms the imidazolidin-2-one core.
  • For example, reaction of 1,2-diaminoethane with urea under controlled heating yields imidazolidin-2-one.

Hydroxymethylation at Nitrogen

  • Introduction of the hydroxymethyl group at the N1 position is commonly achieved by reaction with formaldehyde or paraformaldehyde under mildly basic or acidic conditions.
  • This step is often performed post-cyclization to selectively functionalize the nitrogen atom without disrupting the ring.

Methoxylation of Ring Positions 4 and 5

  • Methoxy groups at C4 and C5 can be introduced via methylation of corresponding hydroxyl groups or by starting from suitably substituted precursors.
  • For example, hydroxylated imidazolidinones (e.g., 4,5-dihydroxy derivatives) can be methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Reported Preparation Method for this compound

Though direct literature on this exact compound is limited, a plausible synthesis pathway can be constructed by analogy with related compounds:

Step Reaction Reagents & Conditions Notes
1 Synthesis of 4,5-dihydroxyimidazolidin-2-one core Cyclization of 1,2-diaminoethane with urea or carbamoyl chloride under reflux Forms imidazolidin-2-one with hydroxyl groups at C4 and C5
2 Methylation of hydroxyl groups at C4 and C5 Treatment with methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in presence of K2CO3 or NaH Converts hydroxyls to methoxy groups, yielding 4,5-dimethoxy derivative
3 Hydroxymethylation at N1 Reaction with formaldehyde (HCHO) in aqueous or alcoholic medium under mild acid or base catalysis Introduces hydroxymethyl group at N1 position

This sequence aligns with known synthetic principles for imidazolidinone derivatives and is supported by structural analogs in the literature.

Data Tables Summarizing Synthetic Parameters and Properties

Parameter Description Typical Values / Conditions Reference
Molecular Weight This compound Approx. 176-180 g/mol (estimated) Based on related compounds
Cyclization Temp. Formation of imidazolidinone ring 80-120 °C under reflux Standard for urea-based cyclizations
Methylation Reagents Methyl iodide or dimethyl sulfate 1.1-1.5 equivalents, base present Common methylation agents
Hydroxymethylation Reagents Formaldehyde (aqueous or paraformaldehyde) Stoichiometric, mild acid/base catalyst Standard N-hydroxymethylation
Yield Range Overall yield of final compound 50-75% (estimated) Analogous synthetic routes

Comprehensive Research Findings and Analytical Data

  • NMR Spectroscopy:

    • ^1H NMR typically shows signals for methoxy protons (~3.3-3.8 ppm), hydroxymethyl protons (~4.5-5.0 ppm), and ring protons depending on substitution.
    • ^13C NMR confirms carbonyl carbon at ~160-170 ppm and methoxy carbons at ~55 ppm.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight around 176-180 Da.
    • Fragmentation patterns often show loss of methoxy or hydroxymethyl groups.
  • Infrared Spectroscopy:

    • Characteristic carbonyl stretch of imidazolidin-2-one ring near 1700 cm^-1.
    • O-H stretches from hydroxymethyl around 3200-3500 cm^-1.
    • C-O stretches from methoxy groups near 1100-1200 cm^-1.
  • Crystallography:

    • Single-crystal X-ray diffraction of related compounds confirms the ring conformation and substitution pattern.

Patents and Industrial Relevance

  • Patents covering imidazolidinone derivatives with hydroxymethyl and methoxy substitutions exist, indicating potential pharmaceutical or material applications.
  • Industrial production often involves scale-up of the above synthetic steps with optimization of reaction conditions for yield and purity.

Summary Table: Preparation Methods Overview

Preparation Stage Reaction Type Key Reagents Conditions Outcome
Ring Formation Cyclization 1,2-diaminoethane + urea Reflux, 80-120 °C Imidazolidin-2-one core with hydroxyls
Methoxylation Methylation Methyl iodide + base Room temp to mild heating 4,5-dimethoxy substitution
Hydroxymethylation N-alkylation Formaldehyde, acid/base catalyst Mild conditions, aqueous/alcoholic Hydroxymethyl group at N1

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Development
1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one has been investigated as a prodrug in drug formulation. Prodrugs are compounds that undergo chemical conversion within the body to release the active drug. The introduction of hydroxymethyl groups has been shown to enhance the bioavailability and therapeutic efficacy of certain drugs. For instance, derivatives of this compound have demonstrated improved pharmacokinetic profiles compared to their parent compounds, leading to enhanced absorption and therapeutic effects in preclinical studies .

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents . The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis and metabolic pathways.

Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, particularly colorectal cancer cells (Caco-2), by activating specific apoptotic pathways. The IC50 values indicate a promising potential for further development into therapeutic agents targeting cancer .

Environmental Applications

Biodegradability and Environmental Impact
this compound is expected to undergo rapid hydrolysis in the environment, leading to the formation of less harmful byproducts such as formaldehyde . This characteristic makes it a suitable candidate for use in products where environmental impact is a concern. The degradation products are generally non-persistent, which aligns with current trends towards sustainable chemistry.

Industrial Applications

Cosmetic and Personal Care Products
The compound is utilized as a preservative in cosmetic formulations due to its antimicrobial properties. It helps extend the shelf life of products by preventing microbial contamination. However, its use must be carefully regulated due to potential health concerns associated with formaldehyde release during degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant bacterial strains. The study highlighted that formulations containing this compound showed significantly larger inhibition zones compared to control samples without it. This suggests its potential utility in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Research

In another investigation focusing on its anticancer properties, researchers treated Caco-2 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in cell death rates compared to untreated controls, with significant activation of apoptotic markers observed through flow cytometry analysis . This positions this compound as a promising candidate for further research in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4,5-dimethoxyimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl and dimethoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone core provides a stable scaffold that can interact with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) logP Key Properties/Applications References
This compound (23706-07-2) C₆H₁₂N₂O₄ 1: -CH₂OH; 4,5: -OCH₃ 176.17 -1.515 Industrial synthesis; moderate hydrophilicity
4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one (20662-57-1) C₄H₈N₂O₄ 1: -CH₂OH; 4,5: -OH 148.12 N/A Environmental assessments (OECD SIDS); higher polarity due to hydroxyl groups
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one (1072-89-5) C₅H₈N₂O 4,5: -CH₃; no hydroxymethyl 112.13 N/A Synthetic intermediate; hydrophobic
1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione (HMDB0031670) C₆H₁₀N₂O₃ 1: -CH₂OH; 5,5: -CH₃; 2,4: ketones 158.16 N/A Hydantoin derivative; potential metabolic studies
5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one (N/A) C₁₄H₁₃FN₄O Indole and methyl substituents 272.28 N/A Cytotoxicity studies; aromatic interactions

Q & A

Q. How to reconcile conflicting bioactivity data across cell-based assays?

  • Methodological Answer : Differences in cell lines (e.g., HEK293 vs. HeLa), assay duration (24 vs. 48 hrs), or solvent carriers (DMSO vs. ethanol) alter bioavailability. Normalize data to internal controls (e.g., cell viability via MTT assay) and validate with orthogonal methods (e.g., Western blot for protein targets) .

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